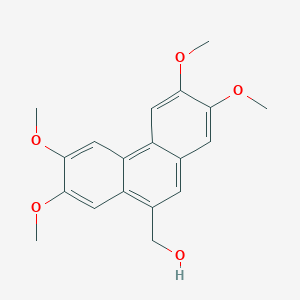

2,3,6,7-TetraMethoxy-9-phenanthreneMethanol

概要

説明

2,3,6,7-TetraMethoxy-9-phenanthreneMethanol is an organic compound with the molecular formula C19H20O5 and a molecular weight of 328.36 g/mol . It is a light brown to brown solid with a melting point of over 143°C (dec.) and a boiling point of 520.3±45.0 °C . This compound is slightly soluble in chloroform and methanol .

準備方法

The synthesis of 2,3,6,7-TetraMethoxy-9-phenanthreneMethanol typically involves the reaction of 2,3,6,7-tetramethoxyphenanthrene with formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

2,3,6,7-TetraMethoxy-9-phenanthreneMethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenanthrene derivatives.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

科学的研究の応用

Materials Science

One of the prominent applications of 2,3,6,7-TetraMethoxy-9-phenanthreneMethanol is in the development of advanced materials. Its unique structure allows it to be used as a building block for organic semiconductors and photonic devices.

Case Study: Organic Photovoltaics

Recent research has shown that incorporating this compound into organic photovoltaic cells enhances their efficiency due to improved charge transport properties. The addition of methoxy groups increases the solubility of the material in organic solvents, facilitating better film formation during device fabrication .

Medicinal Chemistry

The compound exhibits notable biological activities that make it a candidate for drug development.

Antimicrobial Activity

Studies have indicated that derivatives of this compound possess antimicrobial properties. For instance, a study demonstrated that modifications to the methoxy groups could enhance efficacy against specific bacterial strains .

Table: Antimicrobial Efficacy of Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Methoxy Derivative A | Escherichia coli | 16 µg/mL |

| Methoxy Derivative B | Pseudomonas aeruginosa | 8 µg/mL |

Environmental Science

This compound also finds applications in environmental monitoring and remediation.

Case Study: Environmental Impact Assessment

Research has utilized this compound as a marker for assessing pollution levels in aquatic environments. Its persistence and detectability make it suitable for tracking contamination from industrial sources .

作用機序

The mechanism of action of 2,3,6,7-TetraMethoxy-9-phenanthreneMethanol involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .

類似化合物との比較

2,3,6,7-TetraMethoxy-9-phenanthreneMethanol can be compared with other similar compounds such as:

2,3,6,7-Tetramethoxyphenanthrene: Lacks the methanol group, making it less reactive in certain chemical reactions.

9-Phenanthrenemethanol: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

2,3,6,7-Tetramethoxyphenanthrene-9-methanol: Another name for the same compound, highlighting its structural features.

This compound’s uniqueness lies in its combination of methoxy and methanol groups, which confer distinct chemical and biological properties.

生物活性

2,3,6,7-TetraMethoxy-9-phenanthreneMethanol (TMPM) is a complex organic compound with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

TMPM has the molecular formula and a molecular weight of 328.36 g/mol. Its structure features four methoxy groups at the 2, 3, 6, and 7 positions on a phenanthrene backbone, along with a methanol group at the 9 position. This unique configuration enhances its reactivity and biological activity compared to related compounds.

| Property | Value |

|---|---|

| CAS Number | 30062-15-8 |

| Molecular Formula | C19H20O5 |

| Molecular Weight | 328.36 g/mol |

| Boiling Point | 520.3 ± 45.0 °C (Predicted) |

| Density | 1.227 g/cm³ |

1. Anti-inflammatory Properties

Research indicates that TMPM exhibits significant anti-inflammatory effects. Its ability to modulate inflammatory pathways may be linked to its interaction with specific enzymes and receptors involved in inflammatory responses. Preliminary studies suggest that TMPM can reduce oxidative stress markers, which are often elevated during inflammation.

2. Anticancer Activity

TMPM has shown promising anticancer properties in various in vitro studies. It has been tested against different cancer cell lines, including MCF-7 (breast cancer) cells, where it demonstrated cytotoxic effects in a dose-dependent manner. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:

A study evaluated the cytotoxicity of TMPM on MCF-7 cells using multiple assays (MTT assay, Sulforhodamine-B assay). Results indicated a substantial decrease in cell viability at higher concentrations of TMPM, suggesting its potential as an anticancer agent .

The mechanism by which TMPM exerts its biological effects is still under investigation. However, it is believed to interact with multiple molecular targets:

- Oxidative Stress Modulation: TMPM may influence cellular oxidative stress levels by enhancing antioxidant defenses or directly scavenging free radicals.

- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

Further research is necessary to elucidate these mechanisms fully.

Comparative Analysis with Related Compounds

TMPM shares structural similarities with other phenanthrene derivatives that exhibit varying biological activities. The following table highlights some related compounds and their characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,3-Dimethoxyphenanthrene | Two methoxy groups | Lower antioxidant activity compared to TMPM |

| 9-Methoxyphenanthrene | One methoxy group | Less complex than TMPM |

| 2,3,6-TriMethoxyphenanthrene | Three methoxy groups | Intermediate properties between dimethoxy and tetramethoxy variants |

Future Directions

The potential therapeutic applications of TMPM are vast but require more extensive research to establish its efficacy and safety profiles. Areas for future investigation include:

- In Vivo Studies: To confirm the anticancer and anti-inflammatory effects observed in vitro.

- Mechanistic Studies: To better understand the pathways influenced by TMPM.

- Synthesis of Derivatives: Exploring modifications to enhance its biological activity or develop new therapeutic agents based on its structure.

特性

IUPAC Name |

(2,3,6,7-tetramethoxyphenanthren-9-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-16-6-11-5-12(10-20)14-8-18(23-3)19(24-4)9-15(14)13(11)7-17(16)22-2/h5-9,20H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXODKZZQPOLNOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259957 | |

| Record name | 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30062-15-8 | |

| Record name | 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30062-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6,7-Tetramethoxy-9-phenanthrenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。